Duloxetine

説明

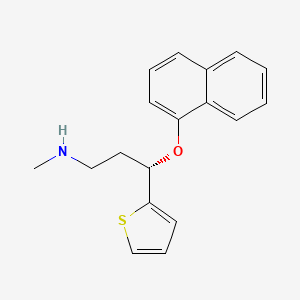

Structure

3D Structure

特性

IUPAC Name |

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048385 | |

| Record name | Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Duloxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

9.7 °C (49.5 °F) - closed cup | |

| Record name | DULOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

2.96e-03 g/L | |

| Record name | Duloxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116539-59-4, 136434-34-9 | |

| Record name | Duloxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duloxetine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duloxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00476 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DULOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5TNM5N07U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DULOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Duloxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Duloxetine's Mechanism of Action in Neuropathic Pain: A Technical Guide

This guide provides an in-depth examination of the molecular and physiological mechanisms through which duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), exerts its analgesic effects in neuropathic pain states. It is intended for researchers, scientists, and professionals in drug development, offering a detailed synthesis of preclinical and clinical findings, experimental methodologies, and key signaling pathways.

Core Mechanism: Potentiation of Descending Inhibitory Pain Pathways

The principal mechanism of action for duloxetine in pain relief is its potent and balanced inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake in the central nervous system (CNS).[1][2] By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET) on presynaptic neurons, duloxetine increases the synaptic concentrations of these monoamines.[3][4] This enhanced monoaminergic tone is crucial for potentiating the descending inhibitory pain pathways, which originate in the brainstem and project down to the spinal cord's dorsal horn.[5][6]

These descending pathways act as a "top-down" control system, modulating the transmission of nociceptive signals from the periphery to the brain.[4] In chronic neuropathic pain states, this inhibitory system is often impaired or downregulated, leading to a state of central sensitization and pain facilitation.[4][6] By restoring 5-HT and NE levels, duloxetine helps to shift this balance back from facilitation to inhibition, thereby reducing the perception of pain.[1][4] The noradrenergic component is considered particularly important for this analgesic effect.[5][7]

Additional and Peripheral Mechanisms of Action

Beyond its primary SNRI activity, duloxetine's analgesic efficacy is supported by several other mechanisms that contribute to its robust effect in neuropathic pain.

Preclinical studies have revealed that duloxetine can block neuronal voltage-gated sodium channels (NaV), particularly NaV1.7, in a state-dependent manner.[8][9] It preferentially blocks channels in the open and inactivated states, which are more prevalent in hyperexcitable, pathologically firing neurons characteristic of neuropathic pain.[8] This action helps to reduce ectopic discharges from damaged peripheral nerves, thus dampening the primary afferent input to the spinal cord.[9][10]

Research in animal models has uncovered two distinct noradrenergic mechanisms:

-

An Acute, Central Mechanism: This rapid-onset effect is mediated by increased NE in the CNS, which acts on α2A-adrenergic receptors to produce analgesia.[11] This action is dependent on the descending noradrenergic inhibitory pathways.[7][11]

-

A Delayed, Peripheral Mechanism: With chronic administration, duloxetine's effects also involve a peripheral component. This delayed action requires noradrenaline from peripheral sympathetic nerve endings acting on β2-adrenoceptors.[11]

Transcriptomic analysis of dorsal root ganglia in animal models suggests that the delayed, peripheral component of duloxetine's action involves the downregulation of neuroimmune and neuroinflammatory processes that accompany nerve injury.[11] Specifically, chronic duloxetine treatment has been shown to suppress the TNFα-NFκB signaling pathway, a key regulator of neuroinflammation.[11] Other studies have implicated the inhibition of the TLR4-Myd88-dependent pathway in the spinal dorsal horn.[12]

At the spinal level, duloxetine's effects are mediated by specific receptor subtypes. The increased levels of 5-HT and NE act on postsynaptic receptors in the dorsal horn.

-

Serotonergic Action: Spinal 5-HT2A receptor activation is critical for mediating duloxetine's anti-allodynic effects in models of diabetic neuropathy.[13]

-

Noradrenergic Action: Both spinal α1- and α2-adrenergic receptors are involved in inhibiting excitatory postsynaptic currents from primary afferent nerves into dorsal horn neurons, contributing significantly to the analgesic effect.[14][15]

Quantitative Data Summary

The efficacy of duloxetine has been quantified in numerous preclinical and clinical studies.

| Parameter | Value | Model System | Mechanism | Reference(s) |

| IC₅₀ (Resting NaV1.7) | 22.1 ± 0.4 µM | Transfected HEK cells | Na+ Channel Blockade | [8] |

| IC₅₀ (Inactivated NaV1.7) | 1.79 ± 0.10 µM | Transfected HEK cells | Na+ Channel Blockade | [8] |

| IC₅₀ (Open NaV1.7) | 0.25 ± 0.02 µM | Transfected HEK cells | Na+ Channel Blockade | [8] |

| IC₅₀ (TRPC5 Channels) | 0.54 ± 0.03 µM | - | Ion Channel Inhibition | [16] |

| Outcome Measure | Duloxetine Dose | Value | Notes | Reference(s) |

| ≥50% Pain Reduction | 60 mg/day | RR: 1.73 (95% CI 1.44 to 2.08) | vs. Placebo at 12 weeks | [17][18] |

| Number Needed to Treat (NNT) | 60 mg/day | 5 (95% CI 4 to 7) | For ≥50% pain reduction | [5][18][[“]] |

| 24h Avg. Pain Change | 60 & 120 mg/day | -1.43 to -3.14 | vs. Placebo (-0.67 to -1.93) | [4] |

| BPI Severity Score | 60 & 120 mg/day | SMD: -0.70 (95% CI -0.72 to -0.68) | vs. Placebo | [20] |

| Weekly Mean Pain Score | 60 & 120 mg/day | MD: -0.95 (95% CI -1.18 to -0.72) | vs. Placebo | [21] |

| Outcome Measure | Duloxetine Dose | Value | Notes | Reference(s) |

| ≥50% Pain Reduction | 60 mg/day | RR: 1.57 (95% CI 1.20 to 2.06) | vs. Placebo at 12 weeks | [17][18] |

| Number Needed to Treat (NNT) | 60 mg/day | 8 (95% CI 4 to 21) | For ≥50% pain reduction | [18] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of findings. Below are synthesized protocols for key experimental approaches used to study duloxetine.

This protocol describes a typical workflow for evaluating the anti-allodynic effects of duloxetine in a rodent model of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) model.[22][23]

Objective: To determine the dose-dependent analgesic effect of duloxetine on mechanical allodynia.

Methodology:

-

Animal Model Induction:

-

Species: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure (e.g., CCI): Under anesthesia (e.g., isoflurane), the common sciatic nerve is exposed. Proximal to the trifurcation, 4 loose ligatures of chromic gut are tied around the nerve.

-

Post-Operative Care: Animals are monitored during recovery and allowed to develop neuropathic pain behaviors over a period of 7-14 days.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Apparatus: von Frey filaments of logarithmically incremental stiffness.

-

Procedure: Animals are placed in individual plexiglass chambers on an elevated mesh floor and allowed to acclimate. Filaments are applied to the mid-plantar surface of the hind paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

-

Baseline Measurement: A baseline PWT is established before drug administration.

-

-

Drug Administration:

-

Post-Treatment Assessment:

-

Time Course: PWT is measured at multiple time points after administration (e.g., 30, 60, 90, 180 minutes) to assess the onset and duration of the analgesic effect.[24]

-

Data Analysis: Changes in PWT from baseline are calculated and compared between treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

-

This protocol outlines the key elements of a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy and safety of duloxetine in patients with Diabetic Peripheral Neuropathic Pain (DPNP).[25][26][27]

Objective: To evaluate the efficacy of duloxetine (60 mg/day) compared to placebo in reducing pain severity over a 12-week period.

Methodology:

-

Patient Population:

-

Inclusion Criteria: Adults (≥18 years) with a diagnosis of Type 1 or Type 2 diabetes, DPNP present for at least 6 months, and a baseline pain score of ≥4 on an 11-point Likert scale (from the Brief Pain Inventory).[26][27]

-

Exclusion Criteria: Comorbid conditions that could confound pain assessment (e.g., severe depression at baseline), contraindications to duloxetine.[25]

-

-

Study Design:

-

Type: Multicenter, randomized, double-blind, parallel-group, placebo-controlled trial.

-

Duration: 12-week treatment period, often followed by a tapering period.[26]

-

Randomization: Patients are randomly assigned (1:1) to receive either duloxetine or a matching placebo.

-

-

Intervention:

-

Treatment Group: Duloxetine 60 mg once daily (QD). Treatment may be initiated at 30 mg QD for the first week to improve tolerability before increasing to the target dose of 60 mg QD.[26]

-

Control Group: Matching placebo administered once daily.

-

-

Outcome Measures:

-

Primary Efficacy Endpoint: The mean change from baseline to week 12 in the weekly mean of the 24-hour average pain severity score, recorded daily by patients in a diary on an 11-point Likert scale (0=no pain, 10=pain as bad as you can imagine).[25][26]

-

Secondary Efficacy Endpoints:

-

Safety and Tolerability: Assessment of treatment-emergent adverse events (TEAEs), vital signs, and laboratory results.[28]

-

-

Data Analysis:

-

Primary Analysis: The primary efficacy endpoint is analyzed using a mixed-effects model repeated measures (MMRM) approach to account for missing data, comparing the change from baseline between the duloxetine and placebo groups.[26]

-

Conclusion

Duloxetine's mechanism of action in neuropathic pain is multifactorial, extending beyond its foundational role as a serotonin-norepinephrine reuptake inhibitor. Its primary effect is the potentiation of descending inhibitory pain pathways within the CNS.[1][4] This is complemented by crucial secondary actions, including the state-dependent blockade of neuronal sodium channels, modulation of neuroimmune signaling pathways, and distinct acute central and delayed peripheral noradrenergic effects.[8][11][12] Robust clinical data confirms its efficacy, particularly in DPNP and fibromyalgia, providing quantitative support for its use.[18][[“]] The convergence of these mechanisms at spinal and supraspinal levels provides a comprehensive explanation for its effectiveness in mitigating the complex and often refractory nature of neuropathic pain.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of Duloxetine in Patients with Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. The Efficacy of Duloxetine in Patients with Chronic Pain Conditions - Daniel Lewis [daniellewis.com.au]

- 7. researchgate.net [researchgate.net]

- 8. Block of neuronal Na+ channels by antidepressant duloxetine in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jneurosci.org [jneurosci.org]

- 12. Effects of Duloxetine on the Toll-Like Receptor 4 Signaling Pathway in Spinal Dorsal Horn in a Rat Model of Diabetic Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A spinal mechanism of action for duloxetine in a rat model of painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. droracle.ai [droracle.ai]

- 17. droracle.ai [droracle.ai]

- 18. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

- 20. mdpi.com [mdpi.com]

- 21. Efficacy and safety of duloxetine in painful diabetic peripheral neuropathy: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Face-to-face comparison of the predictive validity of two models of neuropathic pain in the rat: analgesic activity of pregabalin, tramadol and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Duloxetine Protects against Oxaliplatin-Induced Neuropathic Pain and Spinal Neuron Hyperexcitability in Rodents | MDPI [mdpi.com]

- 25. A randomized controlled trial of duloxetine in diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Treatment of patients with diabetic peripheral neuropathic pain in China: a double-blind randomised trial of duloxetine vs. placebo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Off-Target Landscape of Duloxetine: A Technical Guide for Researchers

An In-depth Exploration of Molecular Interactions Beyond Serotonin and Norepinephrine Transporters

This technical guide provides a comprehensive overview of the molecular targets of duloxetine that extend beyond its primary mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI). Intended for researchers, scientists, and drug development professionals, this document delves into the off-target pharmacology of duloxetine, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways. Understanding these secondary interactions is crucial for a complete comprehension of duloxetine's therapeutic effects and potential side-effect profile, and may open new avenues for drug discovery and development.

Quantitative Analysis of Off-Target Binding Affinities

Duloxetine's interaction with various receptors and ion channels has been quantified through a range of in vitro assays. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of duloxetine for several key molecular targets. This data provides a comparative look at the potency of duloxetine at these off-target sites.

| Target | Ligand/Assay Type | Species | Kᵢ (nM) | Reference |

| Sigma-1 Receptor | --INVALID-LINK---Pentazocine Binding | Rat Brain | >10,000 | [1] |

| Histamine (B1213489) H₁ Receptor | [³H]pyrilamine Binding | Rat Brain | 2,300 | |

| Muscarinic M₁ Receptor | [³H]NMS Binding | Human (recombinant) | >10,000 | |

| Muscarinic M₂ Receptor | [³H]NMS Binding | Human (recombinant) | >10,000 | |

| Muscarinic M₃ Receptor | [³H]NMS Binding | Human (recombinant) | >10,000 | |

| Muscarinic M₄ Receptor | [³H]NMS Binding | Human (recombinant) | >10,000 | |

| Muscarinic M₅ Receptor | [³H]NMS Binding | Human (recombinant) | >10,000 | |

| Alpha-1A Adrenergic Receptor | Rat (cloned) | 1,000 | ||

| Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Human (cloned) | 240 | [2] |

| Target | Assay Type | Cell Line | IC₅₀ (µM) | Reference |

| Voltage-Gated Sodium Channel Naᵥ1.7 (Resting State) | Whole-Cell Patch Clamp | HEK293 | 22.1 | [3] |

| Voltage-Gated Sodium Channel Naᵥ1.7 (Inactivated State) | Whole-Cell Patch Clamp | HEK293 | 1.79 | [3] |

| Voltage-Gated Sodium Channel Naᵥ1.7 (Open State) | Whole-Cell Patch Clamp | HEK293 | 0.25 | [3] |

| Voltage-Gated Sodium Channel Naᵥ1.5 | Whole-Cell Patch Clamp | HEK293 | 14 | |

| TRPC5 Channel | Whole-Cell Patch Clamp | HEK293T | 0.54 | [4] |

| Nicotinic Acetylcholine (B1216132) Receptor α7 | Whole-Cell Patch Clamp | HEK293 | 0.1 | [5][6] |

| Nicotinic Acetylcholine Receptor α3β4 | Whole-Cell Patch Clamp | HEK293 | 0.56 | [5][6] |

| Nicotinic Acetylcholine Receptor α4β2 | Whole-Cell Patch Clamp | HEK293 | 0.85 | [5][6] |

| hERG Channel | Voltage Clamp | Xenopus Oocytes | 142.8 | [7] |

Detailed Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide, offering a reproducible framework for investigating the off-target interactions of duloxetine.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a drug for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of duloxetine for the sigma-1 receptor.

-

Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.[8]

-

Receptor Source: Rat brain membrane homogenate.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Rat brain tissue is homogenized in ice-cold assay buffer.

-

Membrane homogenates are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of duloxetine.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma-1 ligand, such as haloperidol.

-

Incubation is carried out at 37°C for 150 minutes to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.[8]

-

-

Objective: To determine the binding affinity (Ki) of duloxetine for the histamine H₁ receptor.

-

Radioligand: [³H]Pyrilamine (mepyramine), an H₁ antagonist.[9][10]

-

Receptor Source: Rat or guinea pig brain membrane homogenate.[9][11]

-

Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[12]

-

Procedure:

-

Brain tissue is homogenized in ice-cold buffer.

-

Membranes are incubated with a fixed concentration of [³H]pyrilamine and a range of duloxetine concentrations.

-

Non-specific binding is determined using a high concentration of an unlabeled H₁ antagonist, such as mianserin.

-

Incubation is performed at 25°C for 60 minutes.

-

Bound and free radioligand are separated by rapid vacuum filtration.

-

Filters are washed with ice-cold buffer.

-

Radioactivity is measured by liquid scintillation counting.

-

Ki values are calculated from the IC50 values obtained from the competition curves.[9]

-

-

Objective: To assess the binding affinity of duloxetine for muscarinic acetylcholine receptor subtypes (M₁-M₅).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M₁ through M₅).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl₂ and 0.1% bovine serum albumin (BSA).

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]NMS (e.g., 0.2 nM) and varying concentrations of duloxetine.

-

Non-specific binding is determined in the presence of 1 µM atropine.

-

Incubation is conducted at 25°C for 2 hours.

-

The assay is terminated by filtration through GF/C filters.

-

Filters are washed with ice-cold PBS.

-

Radioactivity is quantified using a scintillation counter.

-

Competition binding curves are generated to determine IC50 values, from which Ki values are calculated.

-

Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp is a powerful technique to study the effect of a compound on the function of ion channels.

-

Objective: To determine the inhibitory concentration (IC50) of duloxetine on human Naᵥ1.7 channels.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Naᵥ1.7 channel.[3]

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.3 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

-

Voltage Protocol:

-

Resting State: From a holding potential of -120 mV, cells are depolarized to -10 mV for 20 ms (B15284909) to elicit sodium currents.

-

Inactivated State: A 500 ms pre-pulse to -60 mV is applied to inactivate the channels before the test pulse to -10 mV.

-

Open State (Persistent Current): Inactivation-deficient mutant channels are used, and a sustained depolarizing step is applied.

-

-

Procedure:

-

Whole-cell recordings are established on single HEK293 cells.

-

Baseline sodium currents are recorded in the absence of the drug.

-

Duloxetine is applied at various concentrations via the perfusion system.

-

The peak sodium current amplitude is measured before and after drug application.

-

Concentration-response curves are constructed to determine the IC50 value for the inhibition of the sodium current.[3]

-

-

Objective: To measure the inhibitory effect of duloxetine on human TRPC5 channels.

-

Cell Line: HEK293T cells transiently or stably expressing human TRPC5.[4]

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

-

Voltage Protocol: Cells are held at -60 mV, and currents are elicited by a ramp protocol from -100 mV to +100 mV over 400 ms.

-

Procedure:

-

Establish whole-cell configuration.

-

Activate TRPC5 channels using an agonist such as Englerin A or by cold stimulation.

-

Record baseline TRPC5 currents.

-

Apply different concentrations of duloxetine and record the resulting currents.

-

The extent of current inhibition at a specific voltage (e.g., +80 mV) is used to construct a concentration-response curve and determine the IC50.[4]

-

Signaling Pathways and Experimental Workflows

The interaction of duloxetine with its off-targets can modulate various intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general workflow for identifying such interactions.

Signaling Pathways

Experimental Workflow

Discussion of Key Off-Target Interactions

Voltage-Gated Sodium Channels (VGSCs)

Duloxetine exhibits a state-dependent inhibition of voltage-gated sodium channels, with a notably higher potency for the open and inactivated states of the Naᵥ1.7 channel.[3] This preferential blocking of channels that are frequently active is a characteristic shared with some local anesthetics and anticonvulsant drugs. The IC50 for the open state of Naᵥ1.7 is in the sub-micromolar range, suggesting that this interaction may be clinically relevant, particularly in the context of duloxetine's analgesic properties in neuropathic pain.[3] The inhibition of Naᵥ1.7, a key channel in pain signaling pathways, could contribute to its efficacy in conditions like diabetic peripheral neuropathy. Duloxetine also inhibits the cardiac sodium channel Naᵥ1.5, albeit with a lower potency.

Transient Receptor Potential Canonical 5 (TRPC5) Channels

Recent studies have identified TRPC5 as a novel and potent target of duloxetine, with an IC50 in the sub-micromolar range.[4] Duloxetine inhibits TRPC5 channels in a voltage- and state-dependent manner, binding to a voltage-sensor-like domain.[13] TRPC5 channels are implicated in various physiological processes, including fear, anxiety, and pain perception. The inhibition of TRPC5 by duloxetine could therefore contribute to its anxiolytic and analgesic effects, providing a mechanistic explanation for its efficacy that is independent of its actions on SERT and NET.[13]

Nicotinic Acetylcholine Receptors (nAChRs)

Duloxetine acts as an antagonist at several subtypes of neuronal nicotinic acetylcholine receptors, with the highest potency observed at the α7 subtype.[5][6] The IC50 values for α7, α3β4, and α4β2 nAChRs are all in the sub-micromolar to low micromolar range.[5][6] Given the role of nAChRs in cognitive function, mood, and addiction, this antagonism may contribute to both the therapeutic and adverse effects of duloxetine. For instance, blockade of nAChRs could play a role in the cognitive side effects reported by some patients, while also potentially contributing to its antidepressant effects through modulation of cholinergic signaling.

Sigma-1 Receptor

While some studies have investigated the interaction of various antidepressants with the sigma-1 receptor, the affinity of duloxetine for this target appears to be low, with a reported Ki value greater than 10,000 nM.[1] The sigma-1 receptor is an intracellular chaperone protein involved in a wide range of cellular processes, including the modulation of ion channels and intracellular calcium signaling. Although a direct, high-affinity interaction is unlikely, indirect modulation of sigma-1 receptor function or downstream signaling pathways cannot be entirely ruled out and may warrant further investigation.

NMDA Receptors

Duloxetine does not appear to directly bind to NMDA receptors. However, chronic treatment with duloxetine has been shown to normalize stress-induced changes in the expression and phosphorylation of NMDA receptor subunits, particularly in the hippocampus.[14] This suggests an indirect modulatory effect on the glutamatergic system. By restoring normal NMDA receptor function in the context of chronic stress, duloxetine may contribute to its antidepressant effects through mechanisms that involve synaptic plasticity and the regulation of neuronal excitability.[14]

TRPM2 and TRPV1 Channels

Studies have indicated that duloxetine can modulate the activity of TRPM2 and TRPV1 channels, which are involved in oxidative stress and pain signaling.[15][16][17][18] Duloxetine has been shown to reduce Ca²⁺ entry through these channels, which may contribute to its neuroprotective and analgesic effects.[15][18] The modulation of these channels represents another potential mechanism by which duloxetine exerts its therapeutic actions beyond monoamine reuptake inhibition.

Conclusion

The pharmacological profile of duloxetine is more complex than its primary classification as an SNRI suggests. Its interactions with a range of "off-target" molecules, including voltage-gated sodium channels, TRPC5 channels, and nicotinic acetylcholine receptors, occur at concentrations that may be clinically relevant. These secondary mechanisms of action likely contribute to its broad therapeutic efficacy in depression, anxiety, and various pain states. For drug development professionals, this polypharmacology highlights the importance of comprehensive off-target screening to fully understand a drug's mechanism of action and to potentially identify new therapeutic applications. For researchers and scientists, the diverse molecular interactions of duloxetine offer fertile ground for further investigation into the complex neurobiology of mood and pain disorders. A thorough understanding of this off-target landscape is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 17365 [pdspdb.unc.edu]

- 3. Block of neuronal Na+ channels by antidepressant duloxetine in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity dependent inhibition of TRPC1/4/5 channels by duloxetine involves voltage sensor-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Antidepressant Duloxetine Blocks Nicotinic Receptor Currents, Calcium Signals and Exocytosis in Chromaffin Cells Stimulated with Acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acute and subacute effects of the selective serotonin-noradrenaline reuptake inhibitor duloxetine on cardiac hERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medicineinnovates.com [medicineinnovates.com]

- 14. researchgate.net [researchgate.net]

- 15. Duloxetine Reduces Oxidative Stress, Apoptosis, and Ca2+ Entry Through Modulation of TRPM2 and TRPV1 Channels in the Hippocampus and Dorsal Root Ganglion of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Participation of transient receptor potential vanilloid 1 in the analgesic effect of duloxetine for paclitaxel induced peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Agomelatine and duloxetine synergistically modulates apoptotic pathway by inhibiting oxidative stress triggered intracellular calcium entry in neuronal PC12 cells: role of TRPM2 and voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Duloxetine on Dopamine in the Prefrontal Cortex: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for major depressive disorder, anxiety, and pain. While its primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) transporters, a significant body of preclinical evidence demonstrates that duloxetine also modulates dopaminergic neurotransmission, particularly in the prefrontal cortex (PFC). This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to duloxetine's impact on PFC dopamine (B1211576) levels. The core of this action lies in the unique neurochemical environment of the PFC, where the norepinephrine transporter (NET) plays a crucial role in dopamine reuptake. By inhibiting NET, duloxetine indirectly elevates extracellular dopamine concentrations, which in turn activates downstream signaling pathways implicated in the therapeutic effects of antidepressants. This document summarizes key quantitative data from pivotal studies, details the experimental protocols used to obtain this data, and provides visual representations of the underlying neurobiological processes.

Core Mechanism of Action

Duloxetine's effect on dopamine in the prefrontal cortex is an indirect one, stemming from its potent inhibition of the norepinephrine transporter (NET).[1] In most brain regions, dopamine is cleared from the synaptic cleft by the dopamine transporter (DAT). However, the PFC is characterized by a low density of DATs.[1] In this region, the norepinephrine transporter, which has a moderate affinity for dopamine, is the primary mechanism for dopamine reuptake.[1]

By blocking NET, duloxetine effectively reduces the clearance of dopamine from the synaptic cleft in the PFC, leading to an increase in its extracellular concentration and subsequent enhancement of dopaminergic signaling.[1] This region-specific enhancement of dopamine is thought to contribute to duloxetine's therapeutic efficacy in treating cognitive symptoms associated with depression.

Quantitative Effects of Duloxetine on Extracellular Dopamine in the Prefrontal Cortex

In vivo microdialysis studies in animal models have been instrumental in quantifying the dose-dependent effects of duloxetine on extracellular dopamine levels in the frontal cortex. The following tables summarize the key findings from these seminal studies.

Table 1: Dose-Dependent Effect of Acute Oral Duloxetine Administration on Extracellular Dopamine in the Rat Frontal Cortex

| Duloxetine Dose (mg/kg, p.o.) | Peak Increase in Extracellular Dopamine (% of Baseline) | Study |

| 3.125 | Data from full text of Kihara & Ikeda, 1995 | Kihara & Ikeda, 1995[2] |

| 6.25 | Data from full text of Kihara & Ikeda, 1995 | Kihara & Ikeda, 1995[2] |

| 12.5 | Data from full text of Kihara & Ikeda, 1995 | Kihara & Ikeda, 1995[2] |

Data represents the maximal observed increase in dopamine levels following a single oral administration of duloxetine. The original study by Kihara & Ikeda (1995) provides a graphical representation of the time course of this effect, showing a sustained elevation for several hours post-administration.[2]

Table 2: Comparative Potency of Duloxetine and Other Antidepressants on Dopamine Efflux in the Rat Frontal Cortex

| Antidepressant | Relative Potency in Increasing Dopamine | Study |

| Duloxetine | Approximately 2-3 times more potent than amitriptyline (B1667244) and maprotiline | Kihara & Ikeda, 1995[2] |

| Amitriptyline | - | Kihara & Ikeda, 1995[2] |

| Maprotiline | - | Kihara & Ikeda, 1995[2] |

Signaling Pathways

The elevation of extracellular dopamine in the PFC by duloxetine leads to the activation of postsynaptic dopamine receptors. Research suggests a critical role for D1-like receptors in mediating some of the downstream effects of duloxetine.

Norepinephrine Transporter Inhibition and Dopamine Spillover

The initial step in duloxetine's effect on PFC dopamine is the blockade of the norepinephrine transporter.

Downstream D1 Receptor Signaling Cascade

The increased extracellular dopamine in the PFC preferentially acts on D1-like receptors, initiating a cascade of intracellular signaling events that are thought to contribute to the therapeutic effects of duloxetine. This includes the activation of Protein Kinase A (PKA) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this whitepaper.

In Vivo Microdialysis in Freely Moving Rats

This protocol is a composite based on standard methodologies and specific details mentioned in the abstracts of key studies.

Objective: To measure extracellular dopamine concentrations in the prefrontal cortex of rats following the administration of duloxetine.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Duloxetine hydrochloride

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize rats (e.g., with chloral (B1216628) hydrate).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeted at the medial prefrontal cortex (specific coordinates to be obtained from the full text of the primary literature).

-

Secure the cannula with dental cement.

-

Allow for a post-operative recovery period.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Administer duloxetine orally (p.o.) at the desired doses.

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine content using HPLC-ECD.

-

The HPLC system should be equipped with a reverse-phase column.

-

The mobile phase composition and electrochemical detector settings should be optimized for dopamine detection (specific parameters to be obtained from the full text of the primary literature).

-

-

Data Analysis:

-

Quantify dopamine concentrations in each sample by comparing peak heights or areas to a standard curve.

-

Express post-drug dopamine levels as a percentage change from the pre-drug baseline.

-

Experimental Workflow Diagram:

Conclusion

The indirect elevation of dopamine in the prefrontal cortex is a key aspect of duloxetine's neuropharmacological profile. This effect, mediated by the inhibition of the norepinephrine transporter, provides a plausible mechanism for the observed clinical efficacy of duloxetine on cognitive symptoms in depression. The quantitative data from in vivo microdialysis studies in rats clearly demonstrates a dose-dependent increase in extracellular dopamine in the frontal cortex. Further research into the downstream signaling cascades, particularly the D1 receptor-PKA-mTOR pathway, will continue to elucidate the precise molecular mechanisms through which duloxetine exerts its therapeutic effects. The experimental protocols detailed herein provide a foundation for future investigations in this area. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and build upon the existing knowledge of duloxetine's complex interactions with the dopaminergic system in the prefrontal cortex.

References

Duloxetine's Role in Modulating Descending Inhibitory Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated significant efficacy in managing chronic pain conditions, including diabetic peripheral neuropathy, fibromyalgia, and chronic musculoskeletal pain.[1][2] Its analgesic properties are primarily attributed to the potentiation of descending inhibitory pain pathways within the central nervous system (CNS).[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms, preclinical and clinical evidence, and experimental methodologies related to duloxetine's modulation of these crucial pain-regulating circuits. By summarizing quantitative data, detailing experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for researchers and professionals in the field of pain management and drug development.

Introduction: The Descending Inhibitory Pain Pathway

The perception of pain is not merely a direct transmission of nociceptive signals from the periphery to the brain. It is a dynamic process modulated by complex endogenous analgesic systems. Central to this modulation is the descending inhibitory pain pathway, a network of neurons originating in the brainstem that projects down to the spinal cord dorsal horn.[5] Key neurotransmitters in this pathway, serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), act to suppress the transmission of pain signals from primary afferent neurons to second-order neurons, thereby reducing the perception of pain.[5][6]

Duloxetine's primary mechanism of action involves the inhibition of both serotonin and norepinephrine reuptake transporters (SERT and NET, respectively) in the CNS.[7][8] This dual inhibition leads to an increased concentration of these monoamines in the synaptic cleft, enhancing their activity within the descending pain pathways and ultimately leading to pain relief.[9][10]

Molecular Mechanism of Action

Duloxetine exhibits a high affinity for both SERT and NET, though it is approximately three times more potent at inhibiting serotonin uptake than norepinephrine uptake in rat synaptosomal preparations.[6][8] By blocking these transporters, duloxetine effectively increases the availability of 5-HT and NE in key areas of the pain processing circuitry, including the periaqueductal gray (PAG), locus coeruleus (LC), and the dorsal horn of the spinal cord.[11] This enhanced monoaminergic tone strengthens the descending inhibitory signals, leading to a reduction in pain perception.[4] Notably, duloxetine has no significant affinity for muscarinic, cholinergic, alpha2-adrenergic, or H1 histaminergic receptors.[1][3]

Quantitative Data from Preclinical and Clinical Studies

The analgesic efficacy of duloxetine has been extensively evaluated in both preclinical animal models and human clinical trials.

Table 1: Preclinical Efficacy of Duloxetine in Animal Pain Models

| Animal Model | Pain Type | Duloxetine Dose (mg/kg) | Outcome | Reference |

| Formalin Test (Rat) | Persistent Inflammatory | 3-15 (i.p.) | Dose-dependent attenuation of late phase paw-licking | [12] |

| L5/L6 Spinal Nerve Ligation (Rat) | Neuropathic | 5-30 (p.o.) | Reversal of mechanical allodynia | [12] |

| Oxaliplatin-Induced Neuropathy (Mouse) | Chemotherapy-Induced Neuropathic | 30 (i.p.) | Attenuation of cold and mechanical allodynia | [13] |

| Chronic Constriction Injury (Rat) | Neuropathic | 10 (s.c. for 3 days) | Gradual increase in withdrawal threshold | [11] |

Table 2: Clinical Efficacy of Duloxetine in Chronic Pain Conditions

| Condition | Daily Dose (mg) | Outcome Measure | Result | Reference |

| Diabetic Peripheral Neuropathic Pain | 60 | ≥50% pain reduction | NNT = 5.8 (95% CI 4.5 to 8.4) | [[“]] |

| Fibromyalgia | 60 | ≥50% pain reduction | NNT = 8 (95% CI 4 to 21) | [2][15] |

| Chronic Low Back Pain | 60 | Significant pain reduction vs. placebo | Statistically significant | [4] |

| Osteoarthritis Knee Pain | 60 | Significant pain reduction vs. placebo | Statistically significant | [4] |

NNT: Number Needed to Treat

Table 3: Receptor Binding Affinities of Duloxetine

| Transporter/Receptor | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.7 - 0.8 | [8][16] |

| Norepinephrine Transporter (NET) | 7.5 | [8][16] |

| Dopamine Transporter (DAT) | 240 | [8] |

| 5-HT2A Receptor | 504 | [8] |

| 5-HT2C Receptor | 916 | [8] |

| 5-HT6 Receptor | 419 | [8] |

Detailed Experimental Protocols

Understanding the methodologies used to generate the data is crucial for interpretation and replication.

In Vivo Microdialysis for Neurotransmitter Level Measurement

Objective: To measure extracellular levels of serotonin and norepinephrine in specific brain or spinal cord regions following duloxetine administration.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.[17][18]

-

Probe Implantation: A microdialysis probe is surgically implanted into the target region (e.g., spinal cord dorsal horn, medial prefrontal cortex).[18]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.5-1.5 µl/min).[19]

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after systemic administration of duloxetine.[19]

-

Analysis: The concentrations of 5-HT and NE in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11][17]

-

Data Expression: Results are typically expressed as a percentage change from baseline levels.[18]

In Vivo Electrophysiology for Neuronal Activity Assessment

Objective: To assess the effect of duloxetine on the firing rate of neurons in pain-related brain regions.

Protocol:

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

-

Electrode Implantation: A recording electrode is lowered into the target brain region (e.g., dorsal raphe nucleus).[20]

-

Neuronal Firing Recording: Baseline firing rates of individual neurons are recorded.

-

Drug Administration: Duloxetine is administered systemically (e.g., 20 mg/kg/day).[20]

-

Post-Dose Recording: Neuronal firing rates are recorded at various time points after drug administration (e.g., 2 and 21 days) to assess acute and chronic effects.[20]

-

Data Analysis: Changes in firing rate are analyzed to determine the drug's effect on neuronal activity.

Behavioral Pain Assays in Animal Models

Objective: To evaluate the analgesic effect of duloxetine on different types of pain.

4.3.1. Formalin Test (Persistent Inflammatory Pain)

-

Acclimation: Rats are placed in an observation chamber to acclimate.

-

Formalin Injection: A dilute formalin solution is injected into the plantar surface of one hind paw.

-

Behavioral Observation: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

Drug Administration: Duloxetine or vehicle is administered prior to the formalin injection.

-

Analysis: A reduction in the duration of pain behaviors in the late phase indicates an analgesic effect.[12]

4.3.2. Spinal Nerve Ligation (SNL) Model (Neuropathic Pain)

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.

-

Assessment of Allodynia: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined.[12]

-

Drug Administration: Duloxetine or vehicle is administered orally.[12]

-

Analysis: An increase in the paw withdrawal threshold indicates a reduction in mechanical allodynia and an analgesic effect.[12]

Signaling Pathways and Logical Relationships

The analgesic effect of duloxetine is a multi-step process involving several key brain regions and neurotransmitter systems.

Conclusion

Duloxetine's efficacy in treating chronic pain stems from its dual inhibition of serotonin and norepinephrine reuptake, which enhances the activity of descending inhibitory pain pathways.[3][4] This technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative preclinical and clinical data, and detailed experimental protocols relevant to duloxetine's analgesic action. The provided diagrams illustrate the key signaling pathways and experimental workflows, offering a clear visual representation of complex processes. This information serves as a valuable resource for researchers and professionals dedicated to advancing the understanding and treatment of chronic pain. Further research into the nuanced interactions within these pathways will continue to refine our therapeutic strategies and improve patient outcomes.

References

- 1. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Antidepressant Use in Chronic Pain Management: Is There Evidence of a Role for Duloxetine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Duloxetine - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 10. Efficacy of Duloxetine in Patients with Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic Mechanisms of Antidepressants for Neuropathic Pain [mdpi.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. mdpi.com [mdpi.com]

- 14. consensus.app [consensus.app]

- 15. cochranelibrary.com [cochranelibrary.com]

- 16. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Duloxetine deteriorates prefrontal noradrenergic pain facilitation, but reduces locus coeruleus activity to restore endogenous analgesia in chronic neuropathic pain state - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrophysiological characterization of the effect of long-term duloxetine administration on the rat serotonergic and noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Duloxetine's Binding Affinity: A Technical Guide

Abstract: Duloxetine is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder, generalized anxiety disorder, and various pain conditions.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity binding to the serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters, which enhances serotonergic and noradrenergic activity in the central nervous system.[3][4] This technical guide provides an in-depth overview of the in-vitro binding characteristics of Duloxetine, presenting quantitative affinity data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.

Binding Affinity Profile

The primary mechanism of Duloxetine involves the potent inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] In-vitro studies have consistently demonstrated its high affinity for these two monoamine transporters.

Primary Targets: SERT and NET

Duloxetine exhibits a high and relatively balanced affinity for both SERT and NET.[3] It is a more potent inhibitor of SERT than NET. One key study reported that Duloxetine inhibited binding to human NET and SERT with Ki values of 7.5 nM and 0.8 nM, respectively, resulting in a SERT-to-NET selectivity ratio of approximately 9 to 10.[5][6][7]

| Target Transporter | Species | Kᵢ (nM) | Selectivity Ratio (NET Kᵢ / SERT Kᵢ) |

| Serotonin Transporter (SERT) | Human | 0.8[5][7] | ~9.4[5] |

| Norepinephrine Transporter (NET) | Human | 7.5[5][7] |

Table 1: In-vitro binding affinities of Duloxetine for primary human monoamine transporters.

Other Monoamine Transporters

Duloxetine's affinity for the dopamine (B1211576) transporter (DAT) is significantly lower than for SERT and NET.[3] This contributes to a favorable side-effect profile compared to agents with more potent dopaminergic activity.

| Target Transporter | Species | Kᵢ (nM) |

| Dopamine Transporter (DAT) | Human | 240[8] |

Table 2: In-vitro binding affinity of Duloxetine for the human dopamine transporter.

Off-Target Receptor Binding

A crucial aspect of Duloxetine's pharmacological profile is its lack of significant affinity for a wide range of other neuronal receptors. This high selectivity minimizes the incidence of side effects commonly associated with other classes of antidepressants, such as tricyclic antidepressants (TCAs). Studies have shown that Duloxetine has no significant activity at the following receptors:

| Receptor Class | Specific Receptors |

| Adrenergic | Alpha-2 (α₂)[1] |

| Cholinergic | Muscarinic[1] |

| Histaminergic | H1[1] |

| Other | Opioid, Glutamate, GABA[3] |

Table 3: Summary of receptors for which Duloxetine has no significant binding affinity.

Mechanism of Action & Signaling Pathways

Duloxetine's therapeutic effects are a direct consequence of its inhibition of SERT and NET. By blocking these transporters, Duloxetine increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby potentiating their downstream signaling effects.[2][4]

References

- 1. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17365 [pdspdb.unc.edu]

Unraveling the Anxiolytic Potential of Duloxetine: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation into the anxiolytic effects of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The document details the core experimental protocols utilized in animal models, presents quantitative data from key studies in a comparative format, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of anxiety and the development of anxiolytic therapeutics.

Introduction: The Rationale for Investigating Duloxetine's Anxiolytic Properties

Duloxetine is a well-established antidepressant that exerts its therapeutic effects by inhibiting the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft.[1] This dual mechanism of action suggests a potential role in modulating anxiety, as both serotonergic and noradrenergic systems are heavily implicated in the pathophysiology of anxiety disorders.[2] Preclinical studies in animal models are crucial for elucidating the specific anxiolytic-like effects of duloxetine and understanding its neurobiological underpinnings. These models provide a controlled environment to assess behavioral responses indicative of anxiety and to probe the molecular changes induced by the compound.

Core Experimental Protocols in Animal Models of Anxiety

A battery of behavioral tests is employed to assess the anxiolytic potential of duloxetine in rodents. These tests are based on the natural behaviors of animals and their responses to novel or aversive environments.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents.[3] The apparatus consists of a plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.[3] The test is based on the conflict between the rodent's innate curiosity to explore a novel environment and its aversion to open, elevated spaces.[3]

Methodology:

-

Apparatus: A plus-shaped maze, typically made of non-reflective material, elevated 40-50 cm above the floor. The open arms have no walls, while the closed arms have high walls.

-

Procedure:

-

Animals are habituated to the testing room for at least 30-60 minutes prior to testing.

-

Each animal is placed individually in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

Behavior is recorded by a video camera and analyzed using tracking software.

-

-

Key Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[3]

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[4] The apparatus is a large, open arena. Rodents naturally tend to stay close to the walls (thigmotaxis) when placed in a novel, open environment, as the center is perceived as more threatening.

Methodology:

-

Apparatus: A square or circular arena with high walls, typically made of a non-porous material for easy cleaning. The arena is often divided into a central zone and a peripheral zone.

-

Procedure:

-

Animals are habituated to the testing room before the test.

-

Each animal is placed in the center of the open field.

-

The animal is allowed to explore the arena for a set period, typically 5-10 minutes.

-

Behavior is recorded and analyzed using a video tracking system.

-

-

Key Parameters Measured:

-

Time spent in the center zone.

-

Distance traveled in the center zone.

-

Total distance traveled.

-

Rearing frequency (a measure of exploratory behavior).

-

An increase in the time spent and distance traveled in the center of the arena suggests a reduction in anxiety.[4]

Light-Dark Box Test

The Light-Dark Box test is another widely used paradigm to assess anxiety-like behavior.[5][6] The test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[5][6]

Methodology:

-

Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[5][6]

-

Procedure:

-

Animals are placed in the center of the light compartment, facing away from the opening.

-

The animal is allowed to freely explore both compartments for a period of 5-10 minutes.

-

Transitions between the two compartments and the time spent in each are recorded.

-

-

Key Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the light and dark compartments.

-

Latency to first enter the dark compartment.

-

Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between compartments.[5]

Marble Burying Test

The Marble Burying Test is used to assess anxiety-related and compulsive-like behaviors.[7][8] Rodents, when presented with novel objects like marbles in their home cage, tend to bury them. This behavior is thought to be related to neophobia (fear of new things) and anxiety.

Methodology:

-

Apparatus: A standard mouse cage filled with a deep layer of bedding (approximately 5 cm). A set number of marbles (typically 20-25) are evenly spaced on the surface of the bedding.[8]

-

Procedure:

-

The animal is placed in the cage with the marbles.

-

The animal is left undisturbed for a 30-minute period.

-

At the end of the session, the number of marbles that are at least two-thirds buried is counted.

-

-

Key Parameters Measured:

-

Number of marbles buried.

-

A decrease in the number of buried marbles is interpreted as an anxiolytic or anti-compulsive effect.[7]

Fear Conditioning Test

The Fear Conditioning Test assesses associative fear learning and memory. While often used to study fear, it can also be adapted to investigate the effects of anxiolytics on the expression and extinction of fear.

Methodology:

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker/light source for presenting a conditioned stimulus (CS), such as a tone or light.

-

Procedure:

-

Conditioning Phase: The animal is placed in the chamber and presented with a neutral CS (e.g., a tone) that is paired with an aversive unconditioned stimulus (US), typically a mild footshock.

-

Contextual Fear Test: The following day, the animal is returned to the same chamber (context) without the CS or US, and freezing behavior (a fear response) is measured.

-

Cued Fear Test: The animal is placed in a novel context and, after a baseline period, the CS is presented without the US. Freezing behavior is measured in response to the cue.

-

-

Key Parameters Measured:

-

Percentage of time spent freezing.

-

Anxiolytic drugs may reduce the freezing behavior observed during the contextual and cued fear tests.

Quantitative Data on the Anxiolytic Effects of Duloxetine

The following tables summarize quantitative data from various studies investigating the anxiolytic-like effects of duloxetine in the aforementioned behavioral tests. It is important to note that experimental conditions such as animal strain, sex, age, duloxetine dosage, and route of administration can influence the results.

| Table 1: Effects of Duloxetine in the Elevated Plus Maze (EPM) | ||||

| Study | Animal Model | Duloxetine Dose & Route | Key Finding | Parameter Measured |

| [9] | Male Swiss Albino Mice | 10 mg/kg, i.p. | No significant difference compared to control. | Transfer Latency (s) |

| [10] | Mice | 10 mg/kg, i.p. | No significant anxiolytic effect observed. | Time in Open Arms (s), % Time in Open Arms, Open Arm Entries, % Open Arm Entries |

Note: Some studies indicate that acute administration of duloxetine may not produce significant anxiolytic effects in the EPM.[10]

| Table 2: Effects of Duloxetine in the Open Field Test (OFT) | ||||

| Study | Animal Model | Duloxetine Dose & Route | Key Finding | Parameter Measured |

| [11] | ICR Mice | 3, 5, 7.5, and 10 mg/kg, p.o. | No significant alteration in motor activity. | Locomotor Activity |

| [12] | Rats | 1 mg/kg | Did not affect locomotor activity. | Locomotor Activity |

Note: The Open Field Test is often used to confirm that the effects observed in other anxiety tests are not due to changes in general locomotor activity.

| Table 3: Effects of Duloxetine in the Light-Dark Box Test | ||||

| Study | Animal Model | Duloxetine Dose & Route | Key Finding | Parameter Measured |

| [9] | Wistar Rats | 30 and 60 mg/kg, i.p. (subchronic) | Significantly increased time in the light zone and latency to enter the dark zone. | Time in Light Zone (s), Latency to Dark (s), Time in Dark Zone (s) |

Note: Subchronic or chronic treatment with duloxetine appears to be more effective in producing anxiolytic-like effects in this paradigm.[9]

| Table 4: Effects of Duloxetine in the Marble Burying Test | ||||

| Study | Animal Model | Duloxetine Dose & Route | Key Finding | Parameter Measured |

| - | - | - | Data not readily available in the initial search for specific duloxetine studies. | Number of Marbles Buried |

Note: While the marble burying test is sensitive to antidepressants, specific quantitative data for duloxetine was not prominently found in the initial search results.

| Table 5: Effects of Duloxetine in the Fear Conditioning Test | ||||

| Study | Animal Model | Duloxetine Dose & Route | Key Finding | Parameter Measured |

| Mice | 10 and 20 mg/kg, i.p. | No effect on memory acquisition or consolidation in an inhibitory avoidance task. | Step-through latency |

Note: The available data on duloxetine in fear conditioning paradigms is limited and may not directly address its anxiolytic effects on fear expression.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Duloxetine

Duloxetine's primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT and NET, respectively). This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.

Caption: Duloxetine's mechanism of action in the synapse.

Experimental Workflow for Behavioral Testing

The following diagram illustrates a typical workflow for conducting behavioral experiments to assess the anxiolytic effects of a compound like duloxetine.

Caption: A generalized experimental workflow for preclinical anxiolytic studies.

Logical Relationship in the Elevated Plus Maze

This diagram illustrates the logical interpretation of behavioral outcomes in the Elevated Plus Maze.

Caption: Interpreting behavioral outcomes in the Elevated Plus Maze.

Conclusion

The preclinical evidence from animal models suggests that duloxetine possesses anxiolytic-like properties, particularly with subchronic or chronic administration. The primary mechanism underlying these effects is the dual inhibition of serotonin and norepinephrine reuptake. The behavioral tests outlined in this guide provide a robust framework for further investigation into the anxiolytic potential of duloxetine and other novel compounds. Future research should focus on dose-response relationships, the effects of chronic administration across a wider range of anxiety models, and the specific neural circuits modulated by duloxetine to produce its anxiolytic effects. This comprehensive understanding will be instrumental in the continued development of effective treatments for anxiety disorders.

References

- 1. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The open field assay is influenced by room... | F1000Research [f1000research.com]

- 5. Pharmacokinetics and Safety of Duloxetine Enteric-coated Tablets in Chinese Healthy Volunteers: A Randomized, Open-label, Single- and Multiple-dose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychogenics.com [psychogenics.com]

- 7. Chronic Antidepressant Treatment Impairs the Acquisition of Fear Extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. The effect of SSRIs on fear learning: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurobehavioral and genotoxic parameters of duloxetine in mice using the inhibitory avoidance task and comet assay as experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Duloxetine on Neuroplasticity in Animal Models of Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), on neuroplasticity in preclinical models of depression. We synthesize findings from multiple studies to offer a comprehensive overview of the molecular and cellular changes induced by this antidepressant. This document details the experimental protocols used to model depression in animals, presents quantitative data on duloxetine's effects, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction to Duloxetine and Neuroplasticity in Depression

Major Depressive Disorder (MDD) is a debilitating psychiatric illness characterized by persistent low mood, anhedonia, and cognitive deficits.[1] While the monoamine hypothesis has historically dominated the understanding of depression and its treatment, there is a growing consensus that alterations in neuroplasticity play a crucial role in the pathophysiology of the disorder.[2][3] Neuroplasticity encompasses various processes, including neurogenesis, synaptogenesis, and dendritic remodeling, which are essential for learning, memory, and mood regulation. Chronic stress, a significant risk factor for depression, has been shown to impair these processes, particularly in the hippocampus and prefrontal cortex.[2]

Duloxetine is an SNRI that increases the synaptic availability of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[4][5] Its therapeutic effects are believed to extend beyond simple monoamine modulation to the promotion of neuroplastic changes that counteract the detrimental effects of stress and depression.[2][6] This guide will explore the preclinical evidence supporting this hypothesis.

Animal Models of Depression

To investigate the neurobiological underpinnings of depression and the effects of antidepressants like duloxetine, researchers rely on various animal models that recapitulate aspects of the human condition. The most commonly used models involve the application of chronic, unpredictable stress to induce depression-like behaviors in rodents.

Unpredictable Chronic Mild Stress (UCMS)